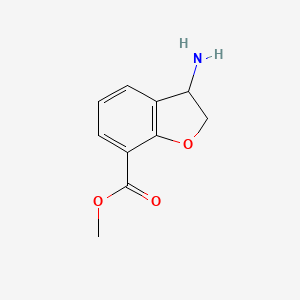

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for bicyclic fused-ring systems. The parent structure is 1-benzofuran, a fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 1, 2, 7, 8, 9). The "2,3-dihydro" prefix indicates partial saturation of the furan ring at positions 2 and 3, resulting in a single bond between C2 and C3. Substituents are assigned numerical positions based on their location relative to the oxygen atom in the furan ring.

IUPAC Name :

this compound

Systematic Identifiers :

The compound’s methyl ester group at position 7 distinguishes it from its carboxylic acid counterpart, 4-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 1378786-48-1). The amino group at position 3 introduces chirality, necessitating stereochemical descriptors in enantiomerically pure forms. For example, the (3R)-configured analog, methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate, has been synthesized and characterized.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is defined by its fused bicyclic system and substituent orientations. Key features include:

Fused Bicyclic Core :

Substituent Effects :

Stereochemistry :

- The chiral center at C3 generates two enantiomers. In the (3R)-enantiomer, the amino group occupies a pseudoaxial position, while the (3S)-enantiomer adopts a pseudoequatorial orientation.

- Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference between enantiomers due to steric interactions between the amino group and the furan oxygen.

Table 1: Key Bond Lengths and Angles

Crystallographic Analysis and Conformational Studies

Crystallographic studies of related benzofuran derivatives reveal insights into the conformational preferences and intermolecular interactions of this compound.

Unit Cell Parameters :

Intermolecular Interactions :

Conformational Flexibility :

Table 2: Crystallographic Data for Analogous Compounds

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4,8H,5,11H2,1H3 |

InChI Key |

RKNYRLQHRNHEPV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1OCC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, resulting in the formation of the desired benzofuran compound in a shorter time compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate is being studied for its potential therapeutic applications:

- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate significant reductions in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

- Analgesic Effects : Research has demonstrated that this compound can reverse neuropathic pain in animal models without affecting locomotor behavior, suggesting a favorable safety profile.

The compound exhibits several notable biological activities:

- Antimicrobial Activity : It is being investigated for its potential to combat various microbial infections.

- Anti-inflammatory Properties : this compound interacts with cannabinoid receptors, particularly CB2, which are relevant for pain management and anti-inflammatory responses .

Several studies have explored the biological activity of this compound:

Anticancer Efficacy

In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics.

Neuropathic Pain Models

Animal studies indicated that administration of this compound effectively alleviated pain symptoms in spinal nerve ligation models without adverse effects on motor function .

Mechanism of Action

The mechanism of action of methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (CAS: 1280665-55-5)

This positional isomer shares the same molecular formula (C₁₀H₁₁NO₃) and weight (193.20 g/mol) as the target compound but differs in substituent placement: the amino group is at position 7, and the methyl ester is at position 4 . Key differences include:

- Electronic Effects: The electron-donating amino group at position 7 (vs.

- Hydrogen Bonding: Both compounds can form intramolecular hydrogen bonds between the amino and ester groups, but the spatial arrangement differs due to substituent positions, influencing solubility and crystal packing .

- Synthetic Utility : The 4-carboxylate isomer may exhibit distinct regioselectivity in further functionalization compared to the 7-carboxylate derivative.

3-Oxo-carbofuran (CAS: 16709-30-1)

3-Oxo-carbofuran, a carbamate derivative, features a benzofuranone core (oxidized dihydrobenzofuran) with a ketone at position 3 and a methylamino carbonyloxy group at position 7 . Key contrasts include:

- Functional Groups: The ketone replaces the amino group, reducing hydrogen-bonding capacity but increasing electrophilicity.

- Biological Activity: Carbofuran derivatives are known insecticides, suggesting that the target compound’s amino and ester groups could be modified for pesticidal or pharmacological applications.

- Stability: The fully unsaturated benzofuranone ring in 3-oxo-carbofuran may confer greater aromatic stability compared to the partially saturated dihydrobenzofuran system in the target compound.

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (CAS: Not provided)

This compound (from ) shares a methyl ester group but replaces the benzofuran core with a benzodithiazine ring containing sulfur and nitrogen heteroatoms . Notable differences:

- Synthetic Pathways : The synthesis of this compound involves methylthio intermediates, diverging from the dihydrobenzofuran derivatives’ typical routes.

Structural and Functional Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Functional Groups | Molecular Weight |

|---|---|---|---|---|---|

| Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate | 1272734-81-2 | C₁₀H₁₁NO₃ | 3-NH₂, 7-COOCH₃ | Amino, ester | 193.20 |

| Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate | 1280665-55-5 | C₁₀H₁₁NO₃ | 7-NH₂, 4-COOCH₃ | Amino, ester | 193.20 |

| 3-Oxo-carbofuran | 16709-30-1 | C₁₂H₁₃NO₄ | 3-O, 7-O(CO)NCH₃ | Ketone, carbamate | 247.24 |

| Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate | N/A | C₁₀H₁₀ClN₃O₄S₂ | 6-Cl, 3-NHNHCH₃, 7-COOCH₃ | Hydrazine, sulfone, ester | 335.78 |

Research Findings and Implications

- Positional Isomerism: The amino group’s position (3 vs. 7) significantly impacts electronic properties and hydrogen-bonding networks, which could influence pharmacokinetic profiles in drug design .

- Functional Group Interplay: The ester and amino groups in dihydrobenzofurans offer dual sites for derivatization, enabling modular synthesis of libraries for bioactivity screening .

Biological Activity

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that combines a benzene ring fused to a furan ring, featuring an amino group at the 3-position and a carboxylate ester group. Its molecular formula is , with a molecular weight of approximately 193.20 g/mol .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in critical cellular processes. The amino group facilitates hydrogen bonding with biological molecules, while the benzofuran core engages in π-π interactions with aromatic residues in proteins .

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation, leading to apoptosis in malignant cells.

- Receptor Modulation : It has shown potential as an agonist for cannabinoid receptor 2 (CB2), which is relevant for pain management and anti-inflammatory responses .

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that the compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines .

- Analgesic Effects : It has been shown to reverse neuropathic pain in animal models without affecting locomotor behavior, suggesting a favorable safety profile .

- Anti-inflammatory Properties : The compound's interaction with CB2 receptors points towards potential applications in treating inflammatory conditions .

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Contains acetamido and chloro groups; different biological activity profile | |

| 2,3-Dihydro-1-benzofuran-7-amine | Lacks carboxylate ester group; retains benzofuran core | |

| (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate | Variations in stereochemistry affecting biological interactions |

These comparisons highlight how structural modifications can influence pharmacological profiles and therapeutic potentials.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Neuropathic Pain Models : Animal studies indicated that administration of this compound effectively alleviated pain symptoms in spinal nerve ligation models without adverse effects on motor function .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Ring closure : Cyclization of substituted phenols with allyl halides under acidic conditions to form the benzofuran core.

- Amination : Reduction of nitro intermediates (e.g., via catalytic hydrogenation with Pd/C) to introduce the 3-amino group.

- Esterification : Reaction of the carboxylic acid precursor with methanol under acid catalysis to form the methyl ester.

Key intermediates (e.g., nitro derivatives) and reaction conditions (e.g., temperature, catalysts) should be validated using NMR and mass spectrometry. Similar pathways are observed in carbofuran synthesis, where 7-amino intermediates are critical .

Q. How is X-ray crystallography applied to determine the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Structure solution : Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. Validate against the Cambridge Structural Database (CSD) to confirm bond lengths/angles .

- Hydrogen bonding analysis : Use graph set notation (e.g., Etter’s rules) to classify interactions influencing crystal packing .

Advanced Research Questions

Q. What conformational analysis methods are used for the dihydrofuran ring in this compound?

- Methodological Answer : The dihydrofuran ring’s puckering is quantified using Cremer-Pople parameters:

- Amplitude (Q) and phase angle (φ) : Calculate using atomic coordinates from SC-XRD. For example, Q₂ and φ₂ describe out-of-plane distortions in five-membered rings .

- Comparison with CSD entries : Analyze similar benzofuran derivatives to identify trends (e.g., Q ≈ 0.4–0.6 Å for moderate puckering).

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental and theoretical puckering parameters.

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

- Methodological Answer : Hydrogen bonds (H-bonds) drive supramolecular assembly:

- Graph set analysis : Classify H-bonds as D (donors) and A (acceptors). For example, N–H⋯O interactions may form R₂²(8) motifs, creating chains or sheets .

- Energy frameworks : Use software like CrystalExplorer to compute interaction energies. Dominant H-bonds (e.g., −20 kJ/mol) often dictate packing stability.

- Thermal ellipsoids : High displacement parameters in SC-XRD data may indicate dynamic H-bonding, requiring variable-temperature studies.

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer : Address discrepancies (e.g., NMR vs. X-ray) via:

- Dynamic effects : Use VT-NMR to detect conformational exchange (e.g., ring puckering altering chemical shifts).

- Complementary techniques : Combine SC-XRD (absolute configuration) with circular dichroism (CD) for chiral centers.

- DFT-NMR prediction : Compare experimental H/C NMR shifts with computed values (e.g., GIAO method at B3LYP/6-311+G(d,p)) to validate tautomers or rotamers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.